molecular formula C15H14 B8796376 1-methyl-4-[(1E)-2-phenylethenyl]benzene

1-methyl-4-[(1E)-2-phenylethenyl]benzene

Cat. No.: B8796376
M. Wt: 194.27 g/mol
InChI Key: MDRVHDXASYPUCB-UHFFFAOYSA-N
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Description

1-methyl-4-[(1E)-2-phenylethenyl]benzene, also known as 4-methylstyrene, is an organic compound with the chemical formula C9H10. It is a derivative of styrene, where a methyl group is attached to the phenyl ring. This compound is a colorless liquid with a characteristic aromatic odor and is used in various industrial applications, including the production of polymers and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-4-[(1E)-2-phenylethenyl]benzene can be synthesized through several methods. One common method involves the dehydrogenation of cumene, which produces α-methylstyrene as a by-product . Another method is the reaction between styrene and formaldehyde in the presence of sulfuric acid, which yields 4-phenyl-m-dioxane .

Industrial Production Methods

In industrial settings, phenyl 4-methylstyrene is often produced as a by-product of the cumene process. This process involves the oxidation of cumene to cumene hydroperoxide, which is then cleaved to produce phenol and acetone. During this process, a minor side reaction leads to the formation of phenyl 4-methylstyrene .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(1E)-2-phenylethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted derivatives of phenyl 4-methylstyrene .

Mechanism of Action

The mechanism of action of phenyl 4-methylstyrene involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, it acts as a monomer that undergoes radical polymerization to form long polymer chains. The presence of the methyl group on the phenyl ring influences the reactivity and stability of the compound, making it suitable for specific industrial applications .

Comparison with Similar Compounds

1-methyl-4-[(1E)-2-phenylethenyl]benzene can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

1-methyl-4-(2-phenylethenyl)benzene

InChI

InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

MDRVHDXASYPUCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure described in Example 1 is followed, except that 15.46 g (0.1 mol) of p-toluic acid chloride, 13.02 g (0.125 mol) of styrene, 14.3 g (0.1 mol) of tri-n-propylamine and 0.177 g (0.001 mol) of palladium chloride are used. After a reaction time of 3 hours at 130° C., in 50 ml of chlorobenzene as the solvent, 5.8 g (0.03 mol) of 4-methylstilbene, corresponding to a yield of 30% of theory, are obtained; melting point 117° C.
Quantity
15.46 g
Type
reactant
Reaction Step One
Quantity
13.02 g
Type
reactant
Reaction Step Two
Quantity
14.3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
palladium chloride
Quantity
0.177 g
Type
catalyst
Reaction Step Five
Yield
30%

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